N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a complex organic compound that features a benzoxazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under dehydrating conditions.
Substitution Reactions:
Coupling Reactions: The phenoxyacetamide moiety can be introduced via a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the phenyl groups can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-bromo-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-[3-(5-fluoro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Comparison
- Uniqueness : The chloro group in N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- Structural Differences : The presence of different halogens (chlorine, bromine, fluorine) can significantly alter the compound’s chemical and physical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C25H23ClN2O4 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O4/c1-14(2)18-7-4-15(3)10-23(18)31-13-24(30)27-17-6-8-21(29)19(12-17)25-28-20-11-16(26)5-9-22(20)32-25/h4-12,14,29H,13H2,1-3H3,(H,27,30) |
InChI Key |
NGKRCPOSNQEORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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